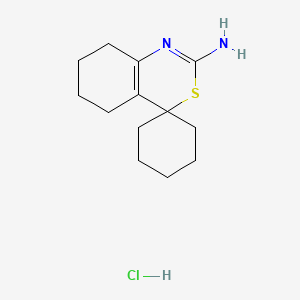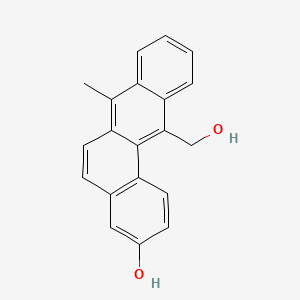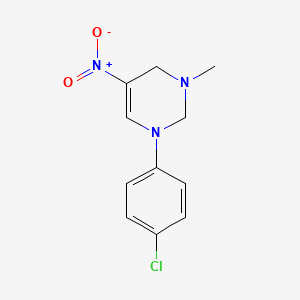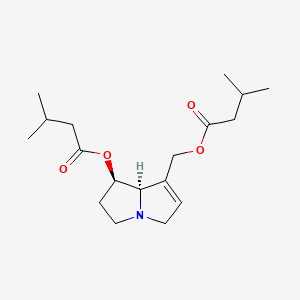
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate is an organophosphorus compound that features a benzodioxole ring fused with a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2H-1,3-benzodioxol-2-ylphosphonate typically involves the reaction of 1,3-benzodioxole with diethyl phosphite under specific conditions. A common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzodioxole, followed by the addition of diethyl phosphite. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters and related compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2H-1,3-benzodioxol-2-ylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the natural substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate: A compound with a similar phosphonate group but different aromatic substitution.
1-(benzo[d][1,3]dioxol-5-yl)methyl)-2-(benzo[d][1,3]dioxol-6-yl)methyl)diselane: Contains a benzodioxole ring but with selenium substitution.
Uniqueness
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate is unique due to its specific combination of a benzodioxole ring and a phosphonate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
20626-08-8 |
|---|---|
Molecular Formula |
C11H15O5P |
Molecular Weight |
258.21 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1,3-benzodioxole |
InChI |
InChI=1S/C11H15O5P/c1-3-13-17(12,14-4-2)11-15-9-7-5-6-8-10(9)16-11/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
JXBSGHDDGZFAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1OC2=CC=CC=C2O1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


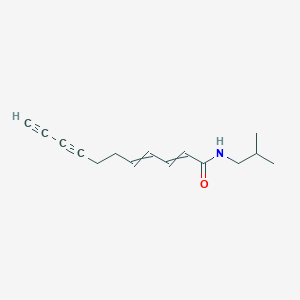
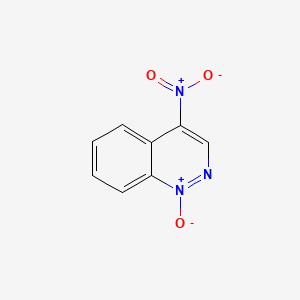
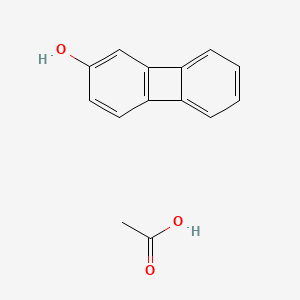
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)

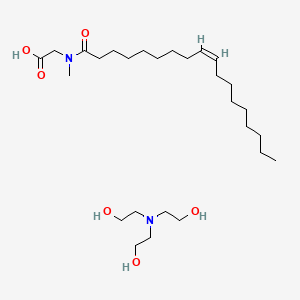

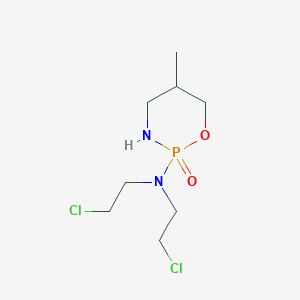
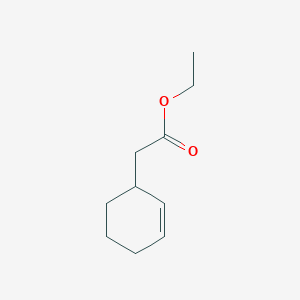
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)
